Zeylasteral

Overview

Description

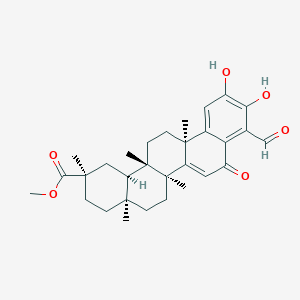

Zeylasteral is a chemical compound . It is a 6-oxophenolic triterpenoid isolated from the root of Maytenus blepharodes . It has antimicrobial activity against Gram-positive bacteria and the yeast Candida albicans .

Synthesis Analysis

Zeylasteral is a natural compound found in plants like Celastrus paniculatus . The synthesis of Zeylasteral involves the use of in vivo leaf and in vitro developed callus extract of C. paniculatus .

Molecular Structure Analysis

Zeylasteral is a subclass of methyl 9-formyl-10,11-dihydroxy-2,4a,6a,12b,14a-pentamethyl-8-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylate . Its chemical formula is C₃₀H₃₈O₆ . The molecular weight of Zeylasteral is 494.266838936 dalton .

Scientific Research Applications

Antibacterial Agent

Zeylasteral is found in Celastrus paniculatus Willd, a plant known for its medicinal properties . The plant is used for the synthesis of silver nanoparticles (AgNPs), which have great antibacterial potential . This suggests that Zeylasteral could play a role in enhancing the antibacterial properties of these nanoparticles.

Antimicrobial Activity

Zeylasteral has shown significant antimicrobial activity. It has been found to have a minimum inhibitory concentration (MIC) of 1.56 µg/mL for all 3 strains of S. aureus . This suggests that Zeylasteral could be used in the development of new antimicrobials.

Antifungal Activity

In addition to its antimicrobial properties, Zeylasteral has also demonstrated antifungal activity. It was found to be active against C. albicans at 3.12 µg/mL . This indicates that Zeylasteral could be a potential candidate for the development of new antifungal drugs.

Cytotoxicity

Most quinonemethides, a group of compounds that includes Zeylasteral, were found to be cytotoxic with IC50s of 0.16–0.36 µg/mL . This suggests that Zeylasteral could have potential applications in cancer treatment.

Potential Anti-Cancer Drug

A study mentioned the synthesis of new demethylated Zeylasteral derivatives as potential anti-cancer drugs . Although the details of the study are not available, this suggests that Zeylasteral could be used in the development of new cancer treatments.

Nanotechnology

Given its role in the synthesis of silver nanoparticles, Zeylasteral could have potential applications in nanotechnology . Nanoparticles have a wide range of applications, including in medicine, electronics, and environmental science.

Mechanism of Action

Target of Action

Zeylasteral, a phenolic triterpene, primarily targets certain strains of bacteria and yeast. It has shown significant antimicrobial activity against Staphylococcus aureus and Candida albicans . In silico studies suggest that Zeylasteral inhibits Bdf1 in C. albicans . These targets play crucial roles in the survival and proliferation of these microorganisms.

Mode of Action

Zeylasteral interacts with its targets through a series of molecular mechanisms. It forms favorable hydrogen bonds and hydrophobic interactions with specific residues in the active sites of its target proteins . This interaction inhibits the normal function of these proteins, leading to the antimicrobial effects observed.

Biochemical Pathways

It is known that the compound interferes with the normal functioning of its target proteins, disrupting the biochemical pathways they are involved in . This disruption can lead to the death of the microorganism or inhibit its growth.

Pharmacokinetics

Like other triterpenoids, it is likely to have specific pharmacokinetic properties that affect its bioavailability and therapeutic potential .

Result of Action

The primary result of Zeylasteral’s action is its antimicrobial effect. It has been shown to be active against S. aureus and C. albicans . Its mode of action leads to the inhibition of essential proteins in these microorganisms, disrupting their normal functions and leading to their death or inhibited growth .

properties

IUPAC Name |

methyl (2R,4aS,6aR,6aS,14aS,14bR)-9-formyl-10,11-dihydroxy-2,4a,6a,6a,14a-pentamethyl-8-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38O6/c1-26-7-8-27(2,25(35)36-6)15-22(26)30(5)12-10-28(3)18-13-20(33)24(34)17(16-31)23(18)19(32)14-21(28)29(30,4)11-9-26/h13-14,16,22,33-34H,7-12,15H2,1-6H3/t22-,26-,27-,28+,29-,30+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFOZJSCLBUTFCX-NLVUKCNFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1C3(CCC4(C5=CC(=C(C(=C5C(=O)C=C4C3(CC2)C)C=O)O)O)C)C)(C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@](C[C@H]1[C@@]3(CC[C@]4(C5=CC(=C(C(=C5C(=O)C=C4[C@]3(CC2)C)C=O)O)O)C)C)(C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Zeylasteral | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(dimethylamino)-2-buten-1-one](/img/structure/B3038523.png)

![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-5,6-diphenyl-1,2,4-triazine](/img/structure/B3038526.png)

![2-[(1-benzyl-4-piperidinyl)carbonyl]-N-(2-methoxyphenyl)-1-hydrazinecarbothioamide](/img/structure/B3038529.png)

![2-[(1-benzyl-4-piperidinyl)carbonyl]-N-ethyl-1-hydrazinecarbothioamide](/img/structure/B3038530.png)

![2-{[2-(Allyloxy)-1-naphthyl]methylene}malononitrile](/img/structure/B3038531.png)

![6-Chloro-2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine](/img/structure/B3038532.png)

![3-[4-(2,6-Dimethylphenyl)piperazino]-1,1,1-trifluoro-2-propanol](/img/structure/B3038533.png)

![diethyl 1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B3038535.png)

![2-(4-Bromophenyl)-6-methylsulfonylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B3038536.png)

![1-[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-1-ethanone](/img/structure/B3038537.png)

![dimethyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]malonate](/img/structure/B3038544.png)